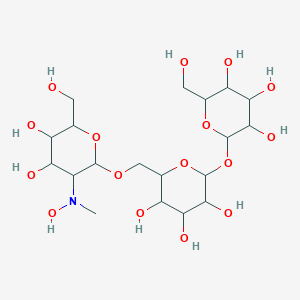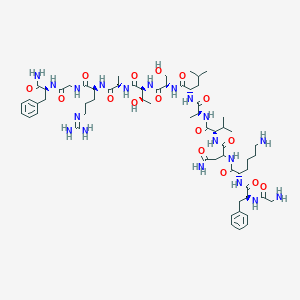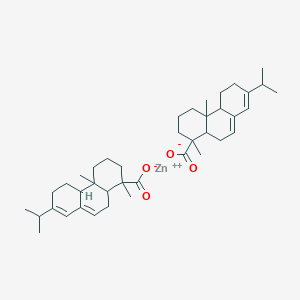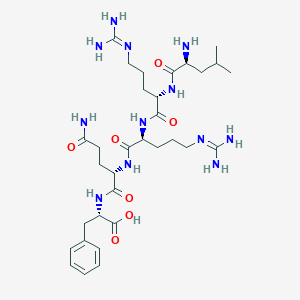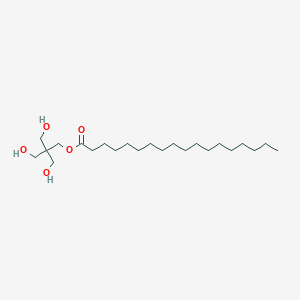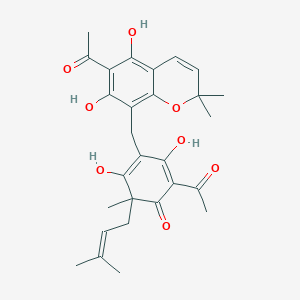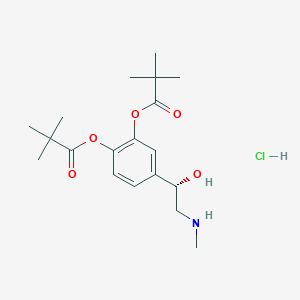
Dipivefrine hydrochloride, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipivefrine hydrochloride, (S)- is a synthetic prodrug of epinephrine that is used as a topical treatment for glaucoma and ocular hypertension. It is a white, odorless crystalline powder that is soluble in water and ethanol. Dipivefrine hydrochloride, (S)- is a derivative of epinephrine that has been modified to increase its ocular bioavailability and reduce its systemic side effects.
Mécanisme D'action
Dipivefrine hydrochloride, (S)- works by stimulating the beta-adrenergic receptors in the eye, which increases the production and outflow of aqueous humor, thereby reducing intraocular pressure. The prodrug is rapidly metabolized in the eye to produce epinephrine, which is the active ingredient responsible for the therapeutic effect.
Biochemical and Physiological Effects:
Dipivefrine hydrochloride, (S)- has been shown to have a number of biochemical and physiological effects on the eye. It increases the production of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the regulation of intraocular pressure. It also increases the activity of the Na+/K+-ATPase pump, which is responsible for maintaining the ionic balance in the eye.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using dipivefrine hydrochloride, (S)- in lab experiments is its high ocular bioavailability, which allows for accurate and precise measurement of intraocular pressure. However, its rapid metabolism in the eye can make it difficult to study the pharmacokinetics of the drug. Additionally, the systemic side effects of epinephrine can limit its use in certain experimental models.
Orientations Futures
There are several avenues for future research on dipivefrine hydrochloride, (S)-. One area of interest is the development of new prodrugs that can further improve the ocular bioavailability and reduce the systemic side effects of epinephrine. Another area of research is the investigation of the potential neuroprotective effects of dipivefrine hydrochloride, (S)- in the treatment of glaucoma. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of dipivefrine hydrochloride, (S)- in different experimental models to better understand its therapeutic potential.
Méthodes De Synthèse
Dipivefrine hydrochloride, (S)- is synthesized by the esterification of epinephrine with pivalic acid. The resulting ester is then hydrolyzed to produce dipivefrine hydrochloride, (S)-. The synthesis of dipivefrine hydrochloride, (S)- is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
Dipivefrine hydrochloride, (S)- is widely used in scientific research as a tool to investigate the mechanisms of action of epinephrine and other adrenergic agonists. It is also used to study the pharmacokinetics and pharmacodynamics of ocular drugs and to evaluate the efficacy and safety of new glaucoma treatments.
Propriétés
Numéro CAS |
133815-41-5 |
|---|---|
Nom du produit |
Dipivefrine hydrochloride, (S)- |
Formule moléculaire |
C19H30ClNO5 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
[2-(2,2-dimethylpropanoyloxy)-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/t13-;/m1./s1 |
Clé InChI |
VKFAUCPBMAGVRG-BTQNPOSSSA-N |
SMILES isomérique |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@@H](CNC)O)OC(=O)C(C)(C)C.Cl |
SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl |
SMILES canonique |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





